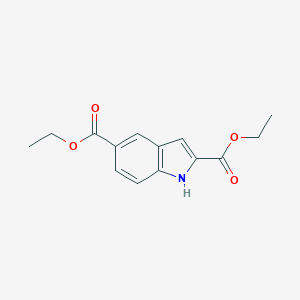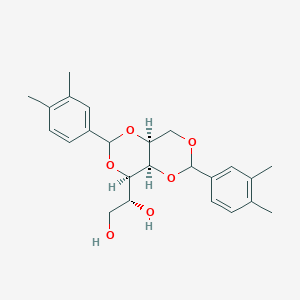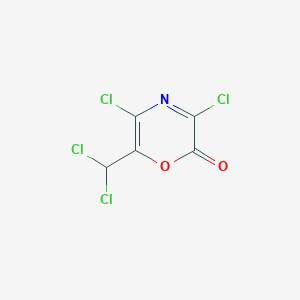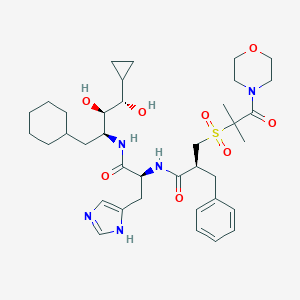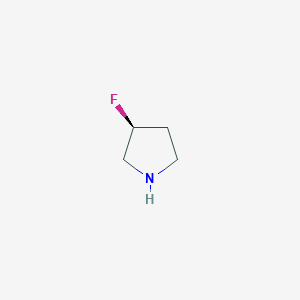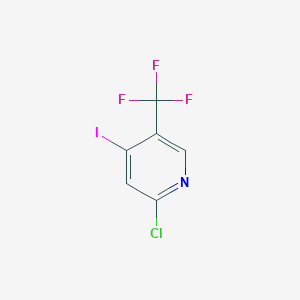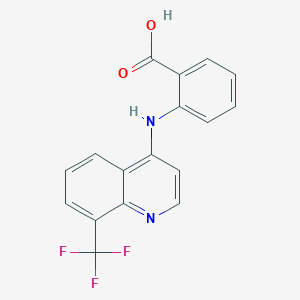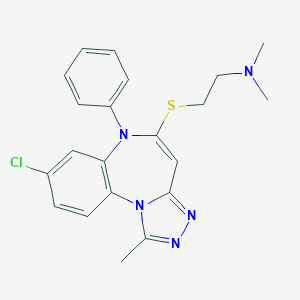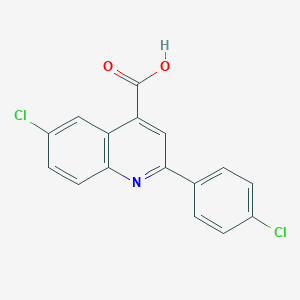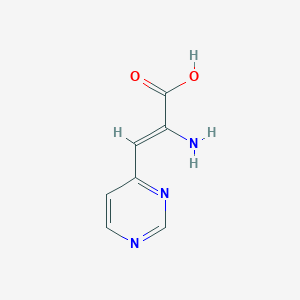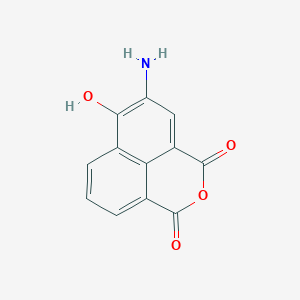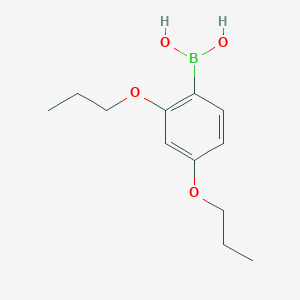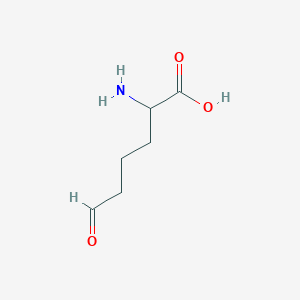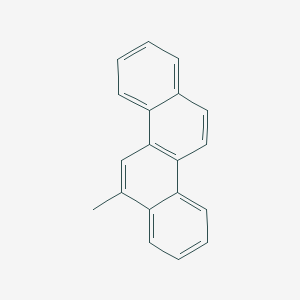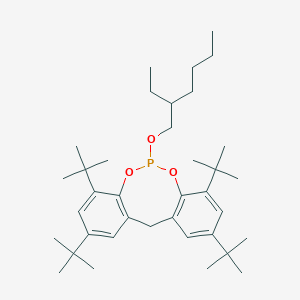
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite, also known as Irgafos 168, is a widely used antioxidant in various industries such as plastics, rubber, and coatings. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 1178.6 g/mol. This compound is known for its excellent thermal stability and is used to prevent the degradation of polymers caused by heat and light.
作用機序
The mechanism of action of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 involves the formation of stable free radicals that scavenge reactive oxygen species, preventing them from reacting with the polymer chains. This prevents the formation of new free radicals and stabilizes the polymer, preventing degradation.
生化学的および生理学的効果
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-irritating, making it safe for use in various applications.
実験室実験の利点と制限
One of the main advantages of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 is its excellent thermal stability, which makes it ideal for use in high-temperature applications. It is also highly effective in preventing the degradation of polymers caused by UV radiation, making it useful in outdoor applications. However, one limitation is that it may not be effective in preventing the degradation of certain polymers under certain conditions, such as in the presence of certain metal ions.
将来の方向性
There are several future directions for research on 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168. One area of interest is the development of new and more effective antioxidants for use in various applications. Another area of research is the use of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 in combination with other antioxidants to improve its effectiveness. Additionally, there is a need for more research on the long-term stability and effectiveness of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 in various applications.
合成法
The synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 involves the reaction between 2,6-di-tert-butylphenol and phosphorus trichloride, followed by the addition of 2-ethylhexanol. The reaction is carried out in the presence of a catalyst and at a controlled temperature and pressure to ensure the desired product is obtained.
科学的研究の応用
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 has been extensively studied for its antioxidant properties and its effectiveness in preventing the degradation of polymers. It has been used in various applications such as stabilizers for polyethylene, polypropylene, and PVC, as well as in the production of synthetic rubbers and elastomers.
特性
CAS番号 |
126050-54-2 |
|---|---|
製品名 |
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite |
分子式 |
C37H59O3P |
分子量 |
582.8 g/mol |
IUPAC名 |
1,3,7,9-tetratert-butyl-11-(2-ethylhexoxy)-5H-benzo[d][1,3,2]benzodioxaphosphocine |
InChI |
InChI=1S/C37H59O3P/c1-15-17-18-25(16-2)24-38-41-39-32-26(20-28(34(3,4)5)22-30(32)36(9,10)11)19-27-21-29(35(6,7)8)23-31(33(27)40-41)37(12,13)14/h20-23,25H,15-19,24H2,1-14H3 |
InChIキー |
LOMJGCFEVIUZMW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C |
正規SMILES |
CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C |
その他のCAS番号 |
126050-54-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



